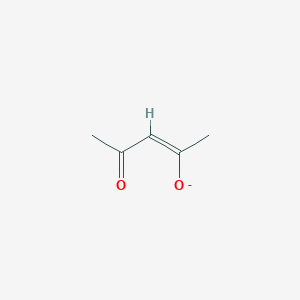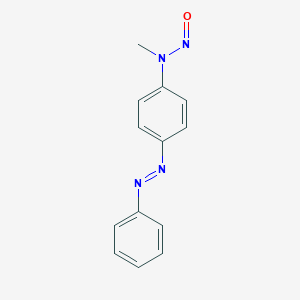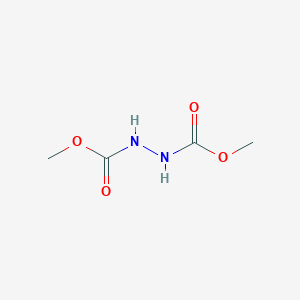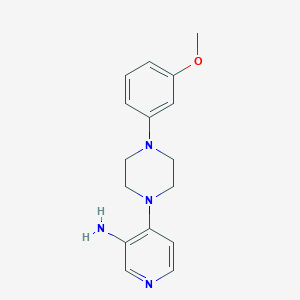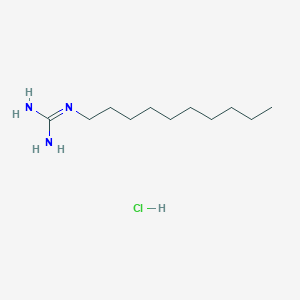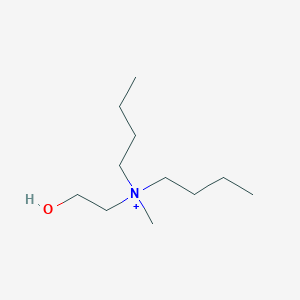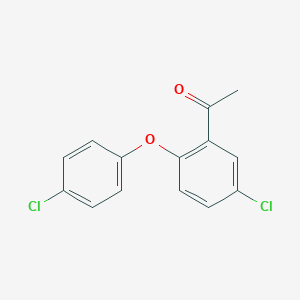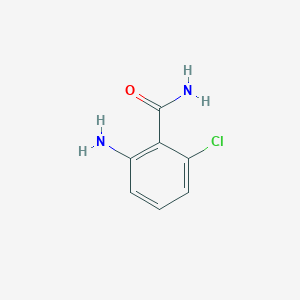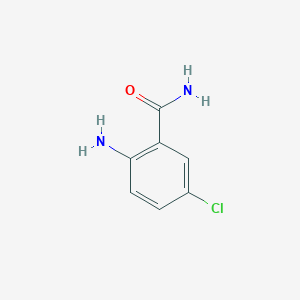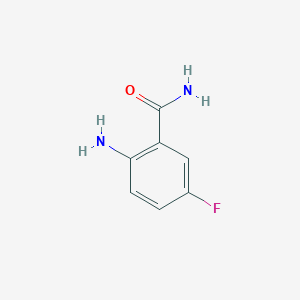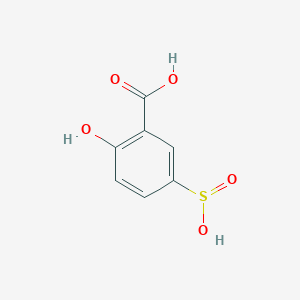
2-Hydroxy-5-sulfinobenzoic acid
Übersicht
Beschreibung
2-Hydroxy-5-sulfinobenzoic acid (HSBA) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a sulfonic acid derivative of salicylic acid and has been found to have various applications in the fields of biochemistry, medicine, and agriculture.
Wirkmechanismus
2-Hydroxy-5-sulfinobenzoic acid acts as a chelating agent for metal ions, binding to them through its sulfinyl group. This results in a change in the fluorescence properties of 2-Hydroxy-5-sulfinobenzoic acid, allowing for the detection of metal ions. 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties are believed to be due to its ability to scavenge reactive oxygen species and inhibit the activity of inflammatory enzymes.
Biochemische Und Physiologische Effekte
2-Hydroxy-5-sulfinobenzoic acid has been shown to have a protective effect on cells against oxidative stress and inflammation. It has also been found to have a positive effect on the immune system, stimulating the production of cytokines and enhancing the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Hydroxy-5-sulfinobenzoic acid in lab experiments is its high sensitivity and selectivity for metal ion detection. However, one limitation is that 2-Hydroxy-5-sulfinobenzoic acid's fluorescence properties can be affected by pH and temperature, which may affect its accuracy in detecting metal ions.
Zukünftige Richtungen
There are several potential future directions for research on 2-Hydroxy-5-sulfinobenzoic acid. One area of interest is the development of new fluorescent probes for metal ion detection using 2-Hydroxy-5-sulfinobenzoic acid as a starting material. Additionally, 2-Hydroxy-5-sulfinobenzoic acid's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanisms underlying 2-Hydroxy-5-sulfinobenzoic acid's effects and to explore its potential applications in medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-sulfinobenzoic acid has been extensively studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a chiral auxiliary in the synthesis of various compounds. Additionally, 2-Hydroxy-5-sulfinobenzoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
19479-88-0 |
|---|---|
Produktname |
2-Hydroxy-5-sulfinobenzoic acid |
Molekularformel |
C7H6O5S |
Molekulargewicht |
202.19 g/mol |
IUPAC-Name |
2-hydroxy-5-sulfinobenzoic acid |
InChI |
InChI=1S/C7H6O5S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
CFYDCJCXEBLVGT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)O)C(=O)O)O |
Andere CAS-Nummern |
19479-88-0 |
Synonyme |
2-Hydroxy-5-sulfinobenzoic acid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


